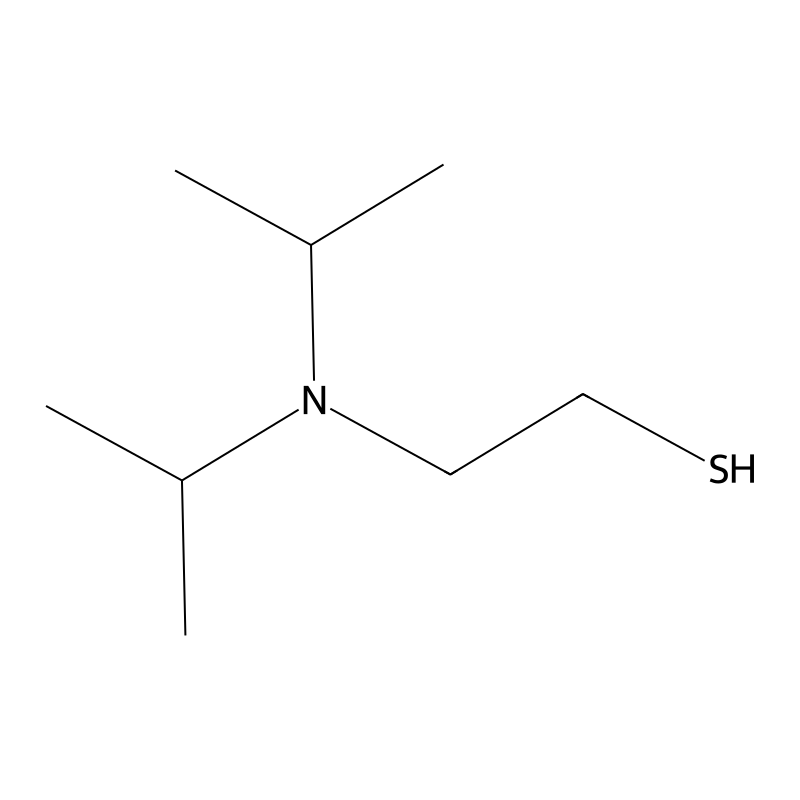

2-(Diisopropylamino)ethanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Thiol-ene Click Chemistry

Thiol-ene click chemistry is a type of cycloaddition reaction between thiols and alkenes. DIPAET's thiol group allows it to participate in this reaction, enabling the formation of specific molecular structures useful in polymer synthesis and materials science [].

Surface Modification

The combined functionality of DIPAET (amine and thiol groups) makes it a candidate for surface modification applications. The amine group can interact with various surfaces, while the thiol group can form strong covalent bonds with gold and other metals []. This property allows researchers to tailor the surface properties of materials for specific applications.

Biomolecule Conjugation

DIPAET's bifunctional nature allows it to potentially act as a linker molecule in bioconjugation reactions. The amine group can bind to biomolecules like proteins or antibodies, while the thiol group can attach to gold nanoparticles or other thiol-reactive groups []. This strategy can be useful in developing probes for biological imaging or targeted drug delivery.

2-(Diisopropylamino)ethanethiol, also known as N,N-diisopropylaminoethanethiol or β-Diisopropylaminoethanethiol, is an organic compound with the chemical formula C₈H₁₉NS. It has a molecular weight of approximately 161.308 g/mol and features both a thiol group (-SH) and a secondary amine group (N(CH(CH₃)₂)₂) in its structure. This combination allows it to participate in various

- Thiol-Ene Click Chemistry: This reaction involves the addition of the thiol group to alkenes, enabling the formation of specific molecular structures useful in polymer synthesis.

- Formation of Thioethers: It acts as a reagent for preparing thioethers and can catalyze the formation of carbon-sulfur bonds .

- Bioconjugation Reactions: The bifunctional nature of this compound allows it to serve as a linker molecule in bioconjugation, where the amine can bind to biomolecules while the thiol can attach to gold nanoparticles or other thiol-reactive groups.

Several methods exist for synthesizing 2-(Diisopropylamino)ethanethiol:

- Alkylation of Thiols: The compound can be synthesized through the alkylation of thiols with diisopropylamine.

- Reduction Reactions: It may also be produced by reducing corresponding disulfides or sulfoxides under controlled conditions.

- Direct Reaction with Ethyl Methylphosphonic Acid: Although challenging, direct reactions involving ethyl methylphosphonic acid have been explored for producing derivatives related to this compound .

2-(Diisopropylamino)ethanethiol finds applications in various fields:

- Organic Synthesis: It is utilized as an intermediate in synthesizing other organic compounds.

- Materials Science: The compound's ability to modify surfaces makes it valuable for developing advanced materials.

- Chemical Warfare Research: Its association with chemical weapon precursors highlights its importance in defense and security studies .

Research on interaction studies involving 2-(Diisopropylamino)ethanethiol primarily focuses on its role as a precursor for chemical agents and its interactions with various substrates in synthetic chemistry. Its ability to form strong covalent bonds with metals like gold is particularly noteworthy for applications in nanotechnology and bioconjugation .

Several compounds share structural similarities with 2-(Diisopropylamino)ethanethiol, each possessing unique characteristics:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Diethylaminoethanol | Contains an ethanol moiety instead of thiol | Used primarily as a solvent and reagent |

| 2-(Diethylamino)ethanethiol | Similar amine and thiol groups | Often used in drug synthesis and development |

| N,N-Diisobutylaminothiophenol | Contains longer butyl chains | Exhibits different reactivity patterns |

| 2-Mercaptoethylamine | Contains only a primary amine and thiol | More reactive due to primary amine structure |

The uniqueness of 2-(Diisopropylamino)ethanethiol lies in its specific combination of functional groups that allow for diverse applications in both synthetic chemistry and material science, distinguishing it from other similar compounds .